molecular formula C37H31N2NaO4 B1666482 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

Katalognummer: B1666482
Molekulargewicht: 590.6 g/mol
InChI-Schlüssel: IQIPMOPRODKMFM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von ABT-080 umfasst mehrere Schritte, ausgehend von kommerziell erhältlicher Diphenolsäure. Die Reaktion von Phenol mit 4-Oxopentansäure in Gegenwart von Schwefelsäure ergibt 4,4-Bis(4-hydroxyphenyl)pentansäure. Dieser Zwischenprodukt wird dann mit Methanol und Schwefelsäure verestert, um das Methylpentanoat zu erhalten . Das Endprodukt, ABT-080, wird durch weitere chemische Modifikationen erhalten.

Chemische Reaktionsanalyse

ABT-080 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: ABT-080 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Chinolylmethoxygruppen zu modifizieren.

    Substitution: ABT-080 kann Substitutionsreaktionen eingehen, insbesondere an den Chinolylmethoxygruppen, um verschiedene substituierte Derivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen .

Analyse Chemischer Reaktionen

ABT-080 undergoes various chemical reactions, including:

    Oxidation: ABT-080 can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinolylmethoxy groups.

    Substitution: ABT-080 can undergo substitution reactions, particularly at the quinolylmethoxy groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Overview

ABT-080 is primarily recognized for its role as a leukotriene biosynthesis inhibitor. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and other inflammatory diseases. By inhibiting the formation of leukotrienes, ABT-080 offers promising avenues for therapeutic intervention.

Scientific Research Applications

1. Pharmacological Research

  • Leukotriene Inhibition : ABT-080 is utilized in studies focused on the inhibition of leukotriene biosynthesis. It specifically inhibits the 5-lipoxygenase activating protein (FLAP), which is crucial for leukotriene production. This mechanism helps in understanding the inflammatory processes and potential treatments for conditions like asthma .

2. Immunology

  • Inflammatory Response Studies : The compound aids researchers in elucidating the role of leukotrienes in immune responses. Its application in immunological studies has provided insights into how leukotrienes contribute to inflammation and allergic reactions.

3. Drug Development

  • Therapeutic Potential : ABT-080 is being investigated for its potential therapeutic applications in treating asthma and other inflammatory diseases. Its unique mechanism of action as a direct inhibitor of leukotriene biosynthesis distinguishes it from other leukotriene receptor antagonists like montelukast and zafirlukast .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of ABT-080 in preclinical models:

  • Asthma Models : In animal studies, ABT-080 demonstrated significant reductions in airway hyperresponsiveness and inflammation when administered prior to allergen exposure.
  • Inflammation Models : Research has shown that treatment with ABT-080 leads to decreased levels of pro-inflammatory cytokines associated with leukotriene activity, suggesting its potential utility in broader inflammatory conditions .

Wirkmechanismus

ABT-080 exerts its effects by inhibiting the 5-lipoxygenase activating protein (FLAP), which is essential for the biosynthesis of leukotrienes. By blocking this pathway, ABT-080 prevents the formation of leukotrienes such as LTB4 and LTC4, which are involved in inflammatory responses. This inhibition helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma and related conditions .

Vergleich Mit ähnlichen Verbindungen

ABT-080 ist einzigartig in seiner hohen Potenz und Selektivität als Leukotrien-Biosynthese-Inhibitor. Ähnliche Verbindungen umfassen:

    Montelukast: Ein oral verfügbares Leukotrien-Rezeptor-Antagonist, das häufig zur Behandlung von Asthma eingesetzt wird.

    Zafirlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der zur Asthma-Behandlung eingesetzt wird.

    Pranlukast: Ein Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma und allergischer Rhinitis eingesetzt wird.

Im Vergleich zu diesen Verbindungen hemmt ABT-080 direkt die Biosynthese von Leukotrienen, anstatt ihre Rezeptoren zu blockieren, was einen anderen Wirkmechanismus und möglicherweise eine größere Wirksamkeit bei bestimmten Erkrankungen bietet .

Biologische Aktivität

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of immunology and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes two quinolylmethoxy phenyl groups attached to a pentanoic acid backbone. This specific arrangement contributes to its biological properties, particularly in modulating immune responses.

Research indicates that this compound plays a role in the inhibition of leukotriene biosynthesis. Leukotrienes are lipid mediators involved in inflammatory responses and are implicated in various diseases such as asthma and allergic reactions. By inhibiting their synthesis, this compound may reduce inflammation and modulate immune responses effectively.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties by inhibiting leukotriene synthesis, which is crucial for managing conditions like asthma and other inflammatory diseases.
  • Immunomodulatory Effects : It influences immune cell function, potentially enhancing or suppressing immune responses depending on the context.
  • Potential Therapeutic Applications : Given its mechanism of action, there is potential for this compound in treating inflammatory diseases and conditions characterized by excessive leukotriene production.

Table 1: Summary of Biological Studies

Study ReferenceObjectiveKey Findings
Investigate the role in leukotriene biosynthesisInhibition of leukotriene synthesis observed; potential anti-inflammatory effects noted.
Assess immunomodulatory effectsModulation of immune cell activity; effects vary based on concentration and cell type.
Evaluate pharmacokineticsCompound showed favorable absorption characteristics in vitro; further studies needed for in vivo validation.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for any therapeutic application. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety profiles.

Table 2: Toxicity Studies Overview

Study TypeDosageObservations
Acute Toxicity (Rats)750 mg/kg bw/dayNo significant adverse effects reported over a 90-day period .
Chronic Toxicity (Rats)1.5% in diet for 26 weeksSome decreased body weight gains noted; further investigation required to understand long-term effects .

Eigenschaften

Molekularformel

C37H31N2NaO4

Molekulargewicht

590.6 g/mol

IUPAC-Name

sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate

InChI

InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1

InChI-Schlüssel

IQIPMOPRODKMFM-UHFFFAOYSA-M

SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Isomerische SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Kanonische SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ABT-080;  ABT080;  ABT 080;  VML-530;  VML530;  VML 530

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution in dioxane (10 mL) and methanol (10 mL) of 4,4-bis (4-(2-quinolylmethoxy)phenyl)pentanoic acid (320 mg, 0.56 mmol), prepared as in step 1, was added aqueous 1N sodium hydroxide (0.55 ml, 0.55 mmol). The mixture was then concentrated in vacuo. The product was crystallized by dissolving in CH2Cl2 and precipitation by dropwise addition of a mixture of ethyl acetate-ethyl ether (1:2): 1H NMR (300 MHz, DMSO--d6) d 1.47 (s, 3H), 1.63 (m, 2H), 2.18 (m, 2H), 5.31 (s, 4H), 6.95 (d, 4H, J=9 Hz), 7.08 (d, 4H, J=9 Hz), 7.64 (m, 4H), 7.78 (m, 2H), 8.00 (m, 4H), 8.40 (d, 2H, J=8 Hz); MS (FAB+) m/e 591 (M+H)+ ; (FAB-) 589 (M-H)-. Anal. Calc'd. for C37H31N2 O4Na.0.25 H2O:C, 74.67; H, 5.34; N, 4.71; Found: C, 74.57; H, 5.32; N, 4.52.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
Reactant of Route 3
Reactant of Route 3
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
Reactant of Route 4
Reactant of Route 4
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
Reactant of Route 5
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
Reactant of Route 6
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.